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Compound of Interest

Compound Name: ETHOXY(ETHYL)AMINE

Cat. No.: B1615095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol,

a crucial transformation for the production of various fine chemicals and pharmaceutical

intermediates. The primary and most industrially relevant method is the direct catalytic

amination of 2-ethoxyethanol. This process, often referred to as "borrowing hydrogen" or

"hydrogen autotransfer," offers a green and efficient route to the desired amine.

Core Synthesis Pathway: Catalytic Amination
The conversion of 2-ethoxyethanol to 2-ethoxyethylamine is achieved through a reductive

amination process where the alcohol is reacted with ammonia in the presence of a

heterogeneous catalyst and hydrogen. The overall reaction is as follows:

CH₃CH₂OCH₂CH₂OH + NH₃ + H₂ → CH₃CH₂OCH₂CH₂NH₂ + H₂O

This transformation proceeds via a multi-step mechanism on the catalyst surface, involving the

initial dehydrogenation of the alcohol to an aldehyde intermediate, which then reacts with

ammonia to form an imine. The imine is subsequently hydrogenated to yield the final primary

amine product.

Figure 1: Catalytic amination pathway of 2-ethoxyethanol.
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The following table summarizes the key parameters for the synthesis of 2-ethoxyethylamine

from 2-ethoxyethanol based on available literature, primarily from industrial-scale processes

which can be adapted for laboratory synthesis.

Parameter Value/Range Catalyst System Source

Temperature 100 - 360 °C
Cu-Co/Al₂O₃-

diatomaceous earth
[1][2]

Pressure
Atmospheric to 4.5

MPa

Cu-Co/Al₂O₃-

diatomaceous earth
[1][2]

Catalyst Composition

Cu (1.0-30.0%), Co

(1.0-50.0%), with

promoters (Ru, Mg,

Cr) on Al₂O₃-

diatomaceous earth

support

Cu-Co/Al₂O₃-

diatomaceous earth
[1][2]

Reactant Molar Ratio

(NH₃:Alcohol)
3.0 - 12.5

Cu-Co/Al₂O₃-

diatomaceous earth
[1][2]

Reactant Molar Ratio

(H₂:Alcohol)
1.5 - 12.0

Cu-Co/Al₂O₃-

diatomaceous earth
[1][2]

Conversion Rate

High (specific values

not detailed in public

sources)

Cu-Co/Al₂O₃-

diatomaceous earth
[1][2]

Selectivity

Good (specific values

not detailed in public

sources)

Cu-Co/Al₂O₃-

diatomaceous earth
[1][2]

Detailed Experimental Protocol (Representative
Laboratory Scale)
While a specific, detailed laboratory-scale procedure is not readily available in the public

domain, the following protocol has been constructed based on the general principles of
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catalytic amination of alcohols and the conditions reported in industrial patents. This protocol

should be considered a starting point and may require optimization.

Materials:

2-Ethoxyethanol (≥99%)

Ammonia (anhydrous or concentrated aqueous solution)

Hydrogen gas (high purity)

Catalyst: e.g., Raney Nickel (activated) or a prepared Cu-Co/Al₂O₃ catalyst

Anhydrous solvent (e.g., dioxane or t-amyl alcohol, if not running neat)

Standard glassware for high-pressure reactions (e.g., Parr autoclave)

Apparatus for fractional distillation

Procedure:

Catalyst Activation (if required): For Raney Nickel, wash the commercial slurry with deionized

water until the washings are neutral, followed by several washes with anhydrous ethanol or

the reaction solvent. For a custom-prepared catalyst, a reduction step under a hydrogen

stream at elevated temperature is typically required prior to use.

Reaction Setup: In a high-pressure autoclave, add the activated catalyst (e.g., 5-10 wt%

relative to the 2-ethoxyethanol). Add 2-ethoxyethanol and the solvent (if used).

Introduction of Ammonia: Seal the autoclave and purge with nitrogen, followed by purging

with hydrogen. Introduce ammonia into the reactor. The amount of ammonia should be in

molar excess (e.g., 5-10 equivalents) to favor the formation of the primary amine and

suppress the formation of the secondary amine by-product.

Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-4

MPa).
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Reaction: Heat the mixture to the reaction temperature (e.g., 150-250 °C) with vigorous

stirring. Monitor the reaction progress by measuring the pressure drop (hydrogen

consumption) and/or by taking samples for analysis (e.g., GC-MS). The reaction time can

vary from a few hours to over 24 hours depending on the catalyst, temperature, and

pressure.

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully

vent the excess ammonia and hydrogen in a well-ventilated fume hood.

Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can

potentially be recycled.

Purification: The crude product is purified by fractional distillation. The unreacted 2-

ethoxyethanol, water, and the desired 2-ethoxyethylamine are separated based on their

boiling points.

Figure 2: General experimental workflow for the synthesis.

Product Characterization Data
The identity and purity of the synthesized 2-ethoxyethylamine should be confirmed using

standard analytical techniques.

Property Value

Chemical Formula C₄H₁₁NO

Molecular Weight 89.14 g/mol

Boiling Point 105 °C

Density 0.85 g/cm³

Appearance Colorless liquid

¹H NMR Spectra available in public databases

¹³C NMR Spectra available in public databases

Mass Spectrum Spectra available in public databases
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Logical Relationships in Synthesis Strategy
The success of the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol is dependent on

several interconnected factors. The choice of catalyst is paramount, as it dictates the reaction

conditions and influences both conversion and selectivity. The reaction parameters

(temperature, pressure, and reactant ratios) must be carefully optimized to maximize the yield

of the primary amine while minimizing the formation of by-products such as the secondary

amine, bis(2-ethoxyethyl)amine.

Figure 3: Interdependencies in the synthesis strategy.

This technical guide provides a comprehensive overview for the synthesis of 2-

ethoxyethylamine from 2-ethoxyethanol. Researchers and professionals in drug development

can use this information as a foundation for laboratory-scale synthesis and process

optimization. Further investigation into novel catalyst systems and reaction conditions may lead

to even more efficient and sustainable production methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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